2-{[11-(hydroxymethyl)-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(4-methylphenyl)acetamide
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Description
2-{[11-(hydroxymethyl)-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C28H26N4O4S and its molecular weight is 514.6. The purity is usually 95%.
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Biological Activity
The compound 2-{[11-(hydroxymethyl)-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(4-methylphenyl)acetamide (CAS Number: 892380-80-2) is a complex organic molecule with potential biological activities. Its unique structural features suggest a variety of applications in medicinal chemistry and pharmacology.
Structural Characteristics
This compound is characterized by:
- A triazatricyclo framework.
- Multiple functional groups including hydroxymethyl, methoxy, and sulfanyl moieties.
The molecular formula is C27H24N4O4S with a molecular weight of approximately 500.6 g/mol .
Anticancer Properties
Preliminary studies indicate that compounds with similar structural motifs may exhibit significant anticancer activity. For instance:
- Mechanism of Action : The presence of the triazatricyclo structure may enhance the compound's ability to interact with biological targets such as DNA or specific enzymes involved in cancer cell proliferation.
- Case Studies : Research has shown that related compounds can induce apoptosis in various cancer cell lines by activating intrinsic pathways .
Anti-inflammatory Effects
Research suggests that this compound may possess anti-inflammatory properties:
- Inhibition of Pro-inflammatory Cytokines : Similar compounds have been documented to reduce levels of TNF-alpha and IL-6 in vitro, indicating potential therapeutic benefits in inflammatory diseases .
Antimicrobial Activity
The sulfanyl group in the compound may contribute to its antimicrobial properties:
- Broad Spectrum Activity : Studies have indicated that sulfanyl-containing compounds often show activity against both Gram-positive and Gram-negative bacteria .
Synthesis and Research Findings
The synthesis of this compound involves multiple steps which can vary based on the desired yield and purity:
- Initial Formation : The synthesis begins with the formation of the triazatricyclo framework.
- Functionalization : Subsequent steps involve the introduction of hydroxymethyl and methoxy groups.
- Final Coupling : The final step typically includes the attachment of the acetamide moiety .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparison with related compounds can be useful:
Compound Name | CAS Number | Biological Activity | Mechanism |
---|---|---|---|
Compound A | 892381-64-5 | Anticancer | DNA Interaction |
Compound B | 892380-80-2 | Anti-inflammatory | Cytokine Inhibition |
Compound C | 892380-81-3 | Antimicrobial | Cell Membrane Disruption |
Properties
IUPAC Name |
2-[[11-(hydroxymethyl)-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O4S/c1-16-7-9-20(10-8-16)30-24(34)15-37-28-23-12-22-19(14-33)13-29-17(2)25(22)36-27(23)31-26(32-28)18-5-4-6-21(11-18)35-3/h4-11,13,33H,12,14-15H2,1-3H3,(H,30,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVFRCHSPBSYHCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC(=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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